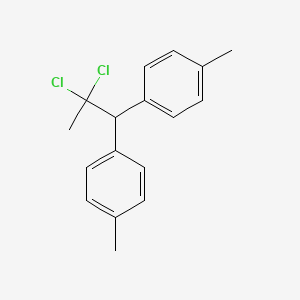
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-(4-methylphenyl)propyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- typically involves the chlorination of 1-(4-methylphenyl)ethanone. This process is carried out using concentrated hydrochloric acid and aqueous hydroperoxide under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-methylphenyl)ethanone: Shares a similar structure but lacks the additional methyl group on the benzene ring.
1-(4-Methylphenyl)ethanone: Lacks the dichloro substitution.
4-Methylacetophenone: Similar aromatic structure but different substituents.
Uniqueness
Benzene, 1-(2,2-dichloro-1-(4-methylphenyl)propyl)-4-methyl- is unique due to the presence of both dichloro and methyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
59900-59-3 |
|---|---|
Molecular Formula |
C17H18Cl2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
1-[2,2-dichloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H18Cl2/c1-12-4-8-14(9-5-12)16(17(3,18)19)15-10-6-13(2)7-11-15/h4-11,16H,1-3H3 |
InChI Key |
NURIDAPGQXSAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)
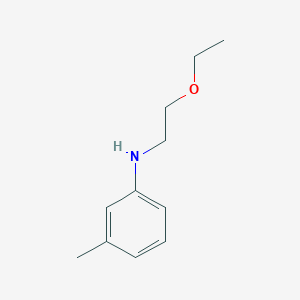
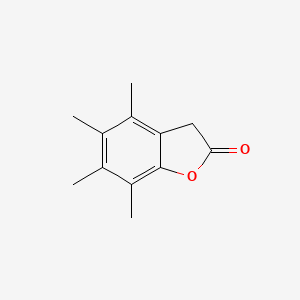
![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)
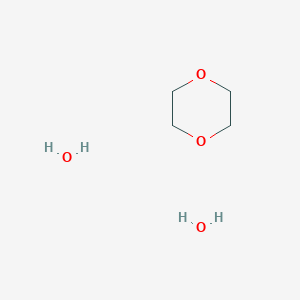
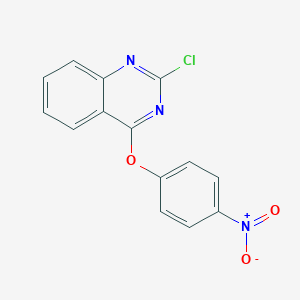
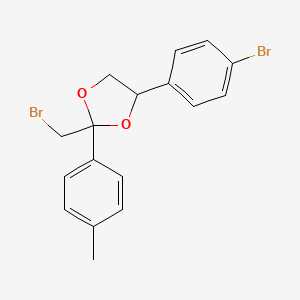
![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
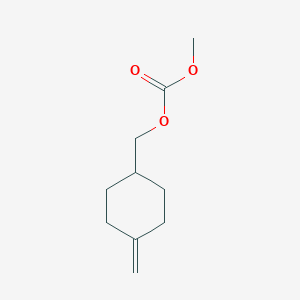
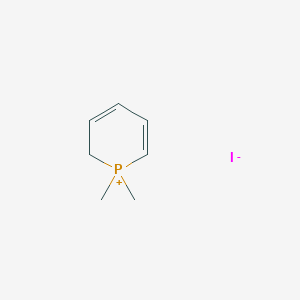
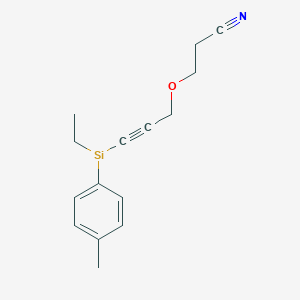
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
